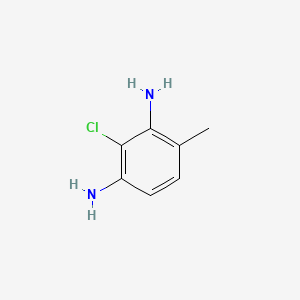
1,3-Benzenediamine, 2-chloro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, 2-chloro-4-methyl- is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzenediamine, where the benzene ring is substituted with a chlorine atom at the 2-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2-chloro-4-methyl- typically involves the chlorination of 1,3-benzenediamine followed by methylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediamine, 2-chloro-4-methyl- may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediamine, 2-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of different substituted benzenediamines.
Applications De Recherche Scientifique
1,3-Benzenediamine, 2-chloro-4-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be utilized in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediamine, 2-chloro-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl substituents on the benzene ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenediamine, 2-methyl-: This compound lacks the chlorine substituent and has different chemical properties and reactivity.
1,3-Benzenediamine, 4-methyl-: Similar to 1,3-Benzenediamine, 2-chloro-4-methyl-, but without the chlorine atom, leading to variations in its chemical behavior.
1,2-Benzenediamine, 4-methyl-: The position of the amino groups differs, resulting in distinct reactivity and applications.
Uniqueness
1,3-Benzenediamine, 2-chloro-4-methyl- is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential for selective binding in biological systems. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
43216-73-5 |
|---|---|
Formule moléculaire |
C7H9ClN2 |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
2-chloro-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,9-10H2,1H3 |
Clé InChI |
YYQCBWFZPBTUKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


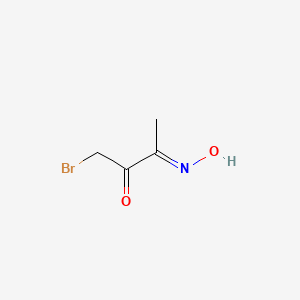

![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
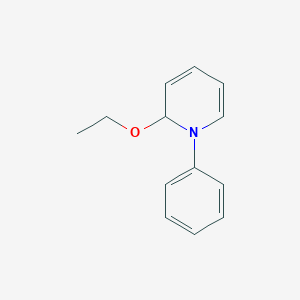

![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)
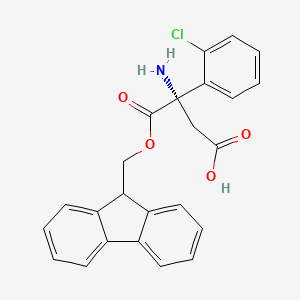
![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)


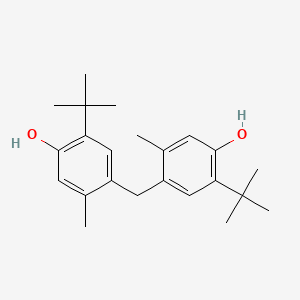
![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
